molecular formula C14H8F4O2 B7868114 3-Fluoro-3'-(trifluoromethoxy)-[1,1'-biphenyl]-4-carbaldehyde

3-Fluoro-3'-(trifluoromethoxy)-[1,1'-biphenyl]-4-carbaldehyde

Cat. No.: B7868114
M. Wt: 284.20 g/mol
InChI Key: YBXWJCUHVJALRS-UHFFFAOYSA-N
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Description

3-Fluoro-3’-(trifluoromethoxy)-[1,1’-biphenyl]-4-carbaldehyde is an organic compound that features both fluorine and trifluoromethoxy groups attached to a biphenyl structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-3’-(trifluoromethoxy)-[1,1’-biphenyl]-4-carbaldehyde typically involves multiple steps, starting from commercially available precursors. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-used technique for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid with an aryl halide in the presence of a palladium catalyst . The reaction conditions are generally mild and can tolerate a variety of functional groups.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the desired product. Additionally, the development of new trifluoromethoxylation reagents has facilitated the synthesis of compounds containing the trifluoromethoxy group .

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-3’-(trifluoromethoxy)-[1,1’-biphenyl]-4-carbaldehyde can undergo various types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The fluorine and trifluoromethoxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).

    Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: Formation of 3-Fluoro-3’-(trifluoromethoxy)-[1,1’-biphenyl]-4-carboxylic acid.

    Reduction: Formation of 3-Fluoro-3’-(trifluoromethoxy)-[1,1’-biphenyl]-4-methanol.

    Substitution: Formation of various substituted biphenyl derivatives depending on the nucleophile used.

Scientific Research Applications

3-Fluoro-3’-(trifluoromethoxy)-[1,1’-biphenyl]-4-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Fluoro-3’-(trifluoromethoxy)-[1,1’-biphenyl]-4-carbaldehyde depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of fluorine and trifluoromethoxy groups can enhance the compound’s binding affinity and selectivity for its target, as well as improve its metabolic stability .

Comparison with Similar Compounds

Similar Compounds

    3-Fluoro-4’-methoxy-[1,1’-biphenyl]-4-carbaldehyde: Similar structure but with a methoxy group instead of a trifluoromethoxy group.

    3-Fluoro-3’-(difluoromethoxy)-[1,1’-biphenyl]-4-carbaldehyde: Similar structure but with a difluoromethoxy group instead of a trifluoromethoxy group.

    4-Fluoro-3’-(trifluoromethoxy)-[1,1’-biphenyl]-4-carbaldehyde: Similar structure but with the fluorine atom in a different position.

Uniqueness

The presence of both fluorine and trifluoromethoxy groups in 3-Fluoro-3’-(trifluoromethoxy)-[1,1’-biphenyl]-4-carbaldehyde imparts unique chemical properties, such as increased lipophilicity and metabolic stability. These features make it a valuable compound for various applications, particularly in the development of pharmaceuticals and advanced materials .

Properties

IUPAC Name

2-fluoro-4-[3-(trifluoromethoxy)phenyl]benzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8F4O2/c15-13-7-10(4-5-11(13)8-19)9-2-1-3-12(6-9)20-14(16,17)18/h1-8H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBXWJCUHVJALRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OC(F)(F)F)C2=CC(=C(C=C2)C=O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8F4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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